molecular formula C7H11N3 B1454391 [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1283702-25-9

[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1454391
CAS No.: 1283702-25-9
M. Wt: 137.18 g/mol
InChI Key: KXTWZESOPAZUOD-UHFFFAOYSA-N
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Description

[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-prop-2-enylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-3-10-6-7(4-8)5-9-10/h2,5-6H,1,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTWZESOPAZUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets. This article delves into the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant case studies and research findings.

  • Chemical Formula : C7H10N4
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 86811710

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine.

Pyrazole compounds have been shown to inhibit cell proliferation through various mechanisms, including:

  • Modulation of signaling pathways involved in cancer cell survival.
  • Induction of apoptosis in cancer cells.

Case Studies

  • Antiproliferative Activity : A study indicated that pyrazole derivatives exhibit significant antiproliferative activity against several cancer cell lines, including:
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
      These compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer types .
  • In Vivo Studies : In vivo studies have shown that compounds similar to [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine can significantly reduce tumor growth in xenograft models, further supporting their potential as anticancer agents .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are also noteworthy.

The antibacterial activity is often attributed to:

  • Inhibition of bacterial enzyme systems.
  • Disruption of bacterial cell wall synthesis.

Case Studies

Research has indicated that certain pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance:

  • Compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the micromolar range .

Anti-inflammatory Activity

The anti-inflammatory potential of [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine has been explored in various studies.

The anti-inflammatory effects are typically mediated through:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of immune response pathways.

Case Studies

Experimental models have shown that pyrazole derivatives can reduce inflammation markers such as TNF-alpha and IL-6 in vitro and in vivo, indicating their potential for treating inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameAnticancer ActivityAntibacterial ActivityAnti-inflammatory Activity
[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamineHigh (IC50 < 10 µM)Moderate (MIC ~ 20 µM)Significant reduction in cytokines
PazopanibVery High (FDA-approved)LowModerate
RuxolitinibHigh (FDA-approved)LowHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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